molecular formula C11H8N2O B2797902 2-Cyano-1-methyl-1H-indole-3-carbaldehyde CAS No. 154379-85-8

2-Cyano-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B2797902
M. Wt: 184.198
InChI Key: WYXOJBCKVMJHSW-UHFFFAOYSA-N
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Description

“2-Cyano-1-methyl-1H-indole-3-carbaldehyde” is a derivative of 1H-indole-3-carbaldehyde . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules and are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

Indole derivatives are often synthesized through Multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Cyano-1-methyl-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in constructing complex molecules. For example, Attaby et al. (2007) described the synthesis of thieno[2,3-b]pyridine derivatives starting from 2-cyanoethanthioamide and 1H-indole-3-carbaldehyde, showcasing its role in generating compounds with potential antimicrobial and enzyme inhibitory activities (Attaby, Ramla, & Gouda, 2007). Zhang et al. (2018) reported a scalable synthesis approach for 2-cyano-5-formyl-4-methyl-1H-indole through regioselective functionalization, highlighting its adaptability for large-scale production (Zhang et al., 2018).

Catalysis and Green Chemistry

The compound has also been employed in the development of green chemistry methods. For instance, Madan (2020) described a nanocatalysed synthetic route for the Knoevenagel condensation of indole-3-carbaldehydes, demonstrating the compound's role in facilitating environmentally friendly synthesis processes (Madan, 2020).

Photoinduced Reactions

In photoreactive studies, Lu et al. (2009) explored the intramolecular addition of 3-acyl-2-haloindoles to alkenes, indicating the versatility of indole carbaldehydes in photoinduced cyclization reactions, which are pivotal for the synthesis of fused indole derivatives (Lu et al., 2009).

Metal-catalyzed Reactions

Furthermore, the compound's utility extends to metal-catalyzed transformations. Kothandaraman et al. (2011) demonstrated its involvement in gold-catalyzed cycloisomerizations, presenting a method for preparing indole derivatives through gold(I)-catalyzed reactions (Kothandaraman, Mothe, Toh, & Chan, 2011).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

3-formyl-1-methylindole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-8(10)9(7-14)11(13)6-12/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXOJBCKVMJHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-1-methyl-1H-indole-3-carbaldehyde

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